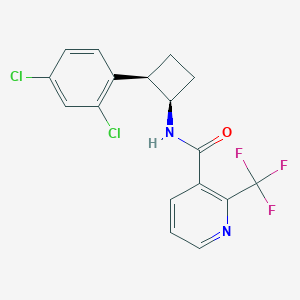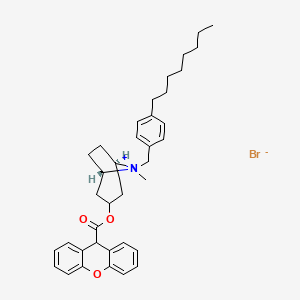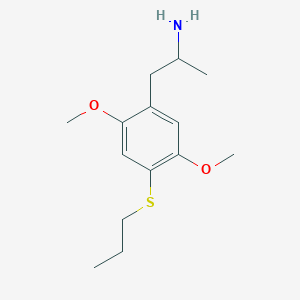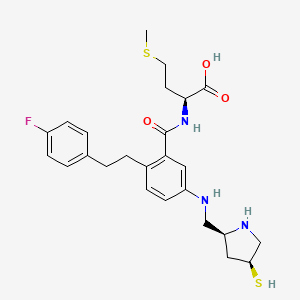
2E5Qzb8rzj
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2E5Qzb8rzj is also referred to as ZM-343921 . It has the molecular formula C25H32FN3O3S2 and a molecular weight of 505.668 . This compound is characterized by its complex structure, which includes fluorophenyl, pyrrolidinyl, and benzoic acid moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZM-343921 involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the fluorophenyl ethylamine derivative, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ZM-343921 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may also include purification steps such as crystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
ZM-343921 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
ZM-343921 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ZM-343921 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of certain pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ZM-336372:
ZM-39923: Known for its inhibitory effects on specific enzymes and receptors
Uniqueness
ZM-343921 is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
345915-21-1 |
|---|---|
Molecular Formula |
C25H32FN3O3S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H32FN3O3S2/c1-34-11-10-23(25(31)32)29-24(30)22-13-19(27-14-20-12-21(33)15-28-20)9-6-17(22)5-2-16-3-7-18(26)8-4-16/h3-4,6-9,13,20-21,23,27-28,33H,2,5,10-12,14-15H2,1H3,(H,29,30)(H,31,32)/t20-,21-,23-/m0/s1 |
InChI Key |
DFWZXAKLXQQLPG-FUDKSRODSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=CC(=C1)NC[C@@H]2C[C@@H](CN2)S)CCC3=CC=C(C=C3)F |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(C=CC(=C1)NCC2CC(CN2)S)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


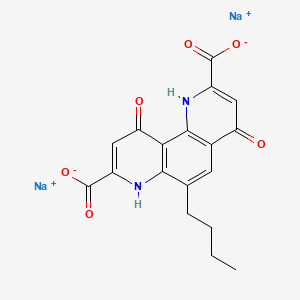
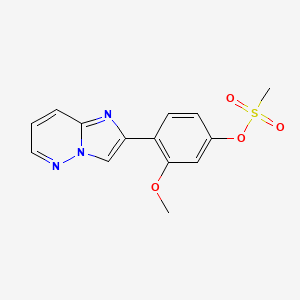
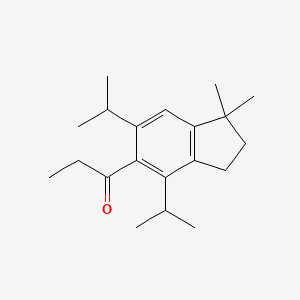
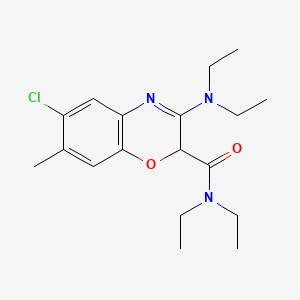
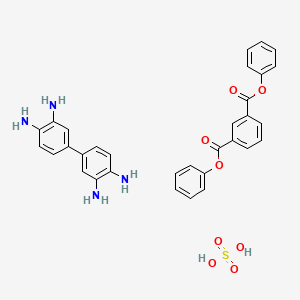

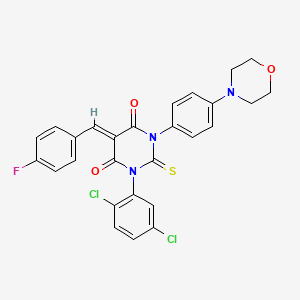
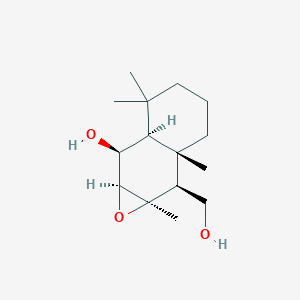
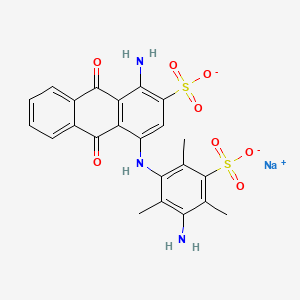
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

